4-(2-Chloro-4-methylphenyl)piperidine
Description
Historical Context and Significance of Piperidine (B6355638) Core Structures in Chemical Biology
The history of piperidine is intrinsically linked to the study of natural products. It was first discovered in 1819 by the French chemist Pierre Joseph Pelletier, isolated from piperine, the compound responsible for the pungency of black pepper. nih.gov This discovery marked an early milestone in alkaloid chemistry. For over two centuries, the piperidine ring has been identified as a core component in a vast array of naturally occurring alkaloids with diverse and potent biological activities. ijnrd.org
The significance of the piperidine scaffold in chemical biology is underscored by its presence in numerous approved drugs across various therapeutic areas. ijnrd.org Its structural flexibility allows it to adopt different conformations, enabling it to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This versatility has made it a privileged structure in the design of novel therapeutic agents.
Overview of Recent Advances in the Research of Aryl-Piperidine Scaffolds
Aryl-piperidine scaffolds, where a phenyl group is attached to the piperidine ring, represent a particularly important class of substituted piperidines. wikipedia.org The direct attachment of an aromatic ring provides a rigid anchor for molecular recognition and allows for the introduction of various substituents to fine-tune pharmacological properties. nih.gov Phenylpiperidines have been successfully incorporated into drugs targeting the central nervous system (CNS), including opioids and antipsychotics. wikipedia.org
Recent research has focused on developing novel and efficient synthetic methodologies to access highly substituted and stereochemically complex aryl-piperidines. Advances in catalysis, including photoredox and metal-catalyzed cross-coupling reactions, have enabled the direct functionalization of the piperidine core, opening new avenues for library synthesis and lead optimization. princeton.edu Furthermore, there is a growing interest in exploring aryl-piperidines for a broader range of therapeutic applications, including cancer therapy and the treatment of neurodegenerative diseases. mdpi.com
Rationale for Investigating 4-(2-Chloro-4-methylphenyl)piperidine as a Research Target
The specific compound, this compound, has emerged as a molecule of interest due to its potential as a key building block in the synthesis of more complex and biologically active molecules. The rationale for its investigation is rooted in the strategic placement of its substituents on the phenyl ring.
The chlorine atom at the 2-position and the methyl group at the 4-position of the phenyl ring create a distinct electronic and steric profile. This substitution pattern can influence the binding affinity and selectivity of derivative compounds for their biological targets. For instance, halogenated phenylpiperidines have shown significant activity as sigma receptor ligands, which are implicated in a variety of neurological disorders. nih.gov The methyl group, on the other hand, can enhance potency and modulate metabolic stability. nih.gov
The investigation of this compound is driven by the hypothesis that this specific substitution pattern can lead to the discovery of novel compounds with improved therapeutic profiles. Its synthesis provides a platform for further chemical modifications, allowing researchers to systematically explore the structure-activity relationships of this class of compounds. The development of synthetic routes to 4-halopiperidine derivatives, often via methods like aza-Prins cyclization, highlights the importance of such intermediates in medicinal chemistry. rasayanjournal.co.inresearchgate.net The structural similarity to compounds with known analgesic properties also provides a strong impetus for its study. researchgate.net
Below is a summary of key characteristics of the aryl-piperidine scaffold:
| Feature | Description | Significance in Drug Discovery |
| Core Structure | Six-membered nitrogen-containing heterocycle with an attached phenyl group. | Confers favorable pharmacokinetic properties and provides a versatile scaffold for modification. |
| Substituent Effects | The type and position of substituents on the phenyl ring influence biological activity. | Allows for fine-tuning of potency, selectivity, and metabolic stability. |
| Therapeutic Targets | Interacts with a wide range of biological targets, particularly in the CNS. | Broad applicability across various therapeutic areas, including pain, psychosis, and neurodegeneration. |
| Synthetic Accessibility | Advances in synthetic chemistry have made diverse derivatives more accessible. | Facilitates the generation of compound libraries for high-throughput screening and lead optimization. |
Structure
3D Structure
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
4-(2-chloro-4-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16ClN/c1-9-2-3-11(12(13)8-9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
AZBQQWZHXUYOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCNCC2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Chloro 4 Methylphenyl Piperidine
Retrosynthetic Analysis of the Piperidine (B6355638) Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 4-(2-chloro-4-methylphenyl)piperidine, two primary disconnection strategies are considered.
The most straightforward disconnection (Path A) is the carbon-carbon bond between the piperidine ring at the C4 position and the substituted phenyl ring. This approach simplifies the target molecule into a piperidine synthon (either a cation at C4 or an organometallic nucleophile) and a corresponding aryl organometallic or aryl halide. This strategy is advantageous as it allows for the late-stage introduction of the complex aryl group onto a pre-formed piperidine core.
A second approach (Path B) involves disconnecting the carbon-nitrogen bonds of the piperidine ring itself. This transforms the heterocyclic ring into a linear acyclic precursor, such as a 1,5-amino alcohol or a related bifunctional molecule. The piperidine ring is then formed in a subsequent cyclization step. This method is fundamental for constructing the core heterocyclic structure from simple aliphatic precursors.
Classical and Modern Approaches to Piperidine Synthesis
The construction of the piperidine scaffold can be achieved through various classical and modern synthetic methods, which can be broadly categorized into cyclization reactions and the functionalization of a pre-existing ring.
Cyclization Reactions for Piperidine Ring Formation
The formation of the piperidine ring from acyclic precursors is a cornerstone of heterocyclic chemistry. Key methodologies include the catalytic hydrogenation of pyridine (B92270) derivatives and the intramolecular cyclization of functionalized linear chains.
Hydrogenation of Pyridines: This is one of the most direct methods for synthesizing the piperidine core. cjcatal.comnih.govresearchgate.net Substituted pyridines can be reduced using various catalytic systems, often under hydrogen pressure. cjcatal.comresearchgate.net Catalysts such as ruthenium, rhodium, and palladium on carbon are commonly employed, and conditions can be tuned to achieve high yields and selectivity. cjcatal.comnih.govepfl.ch The primary challenge lies in the synthesis of the requisite 4-(2-chloro-4-methylphenyl)pyridine precursor.
Intramolecular Cyclization: This strategy involves forming the piperidine ring by creating a C-N or C-C bond within a suitable linear precursor. nih.gov Common approaches include reductive amination of δ-amino ketones, cyclization of amino-alkenes, and radical-mediated cyclizations. nih.govnih.gov These methods offer flexibility in introducing substituents onto the ring prior to cyclization. acs.org
| Method | Precursor Type | Typical Reagents/Catalysts | Description |
|---|---|---|---|
| Pyridine Hydrogenation | Substituted Pyridine | H₂, Pd/C, PtO₂, Rh/C, Ru/C | Direct reduction of the aromatic pyridine ring to a saturated piperidine ring under catalytic conditions. cjcatal.comresearchgate.netresearchgate.net |
| Reductive Amination | 1,5-Dicarbonyl or δ-Amino Ketone | NH₃ or Primary Amine, NaBH₃CN, H₂/Catalyst | Intramolecular reaction between an amine and a carbonyl group within the same molecule to form a cyclic imine, which is then reduced. nih.gov |
| Intramolecular Hydroamination | Aminoalkene | Organometallic catalysts (e.g., Rh, Au, Pd) | Catalyst-mediated addition of an N-H bond across a C=C double bond within the same molecule to form the heterocyclic ring. organic-chemistry.org |
| Radical Cyclization | Unsaturated N-haloamine or similar radical precursor | Radical initiators (e.g., AIBN), Bu₃SnH | Formation of the piperidine ring via a radical-mediated cyclization process. nih.govnih.gov |
Functionalization Strategies for Aryl and Halogen Substituents
Introducing the 2-chloro-4-methylphenyl group at the 4-position of the piperidine ring is a critical step. Modern cross-coupling reactions are particularly powerful for this transformation, offering high efficiency and broad functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki-Miyaura researchgate.netharvard.eduyoutube.commdpi.com and Negishi acs.orgacs.orgresearchgate.netnih.gov couplings are highly effective for forming the C4-aryl bond. These reactions typically involve coupling an organometallic piperidine derivative with an appropriate aryl halide or triflate. For instance, a 4-piperidylzinc iodide can be coupled with 1-bromo-2-chloro-4-methylbenzene in a Negishi reaction. acs.orgacs.org Alternatively, the vinyl triflate of N-Boc-tetrahydropyridine can be coupled with an arylboronic acid in a Suzuki reaction, followed by reduction of the double bond. researchgate.netresearchgate.net
Addition of Organometallic Reagents to 4-Piperidones: A classical and robust method involves the addition of an aryl Grignard or organolithium reagent to an N-protected 4-piperidone (B1582916). acs.orgdiva-portal.orgnih.govrsc.orggoogle.com For the synthesis of the target compound, the Grignard reagent derived from 1-bromo-2-chloro-4-methylbenzene would be added to a precursor like N-Boc-4-piperidone. The resulting tertiary alcohol is then dehydrated and the intermediate double bond is reduced to afford the final 4-arylpiperidine. acs.org
Multi-Step Synthesis of this compound
A plausible and efficient multi-step synthesis for this compound can be designed starting from a commercially available N-protected 4-piperidone. This route leverages the robust Grignard reaction followed by a reduction sequence.
Key Intermediates and Reaction Conditions
The proposed synthesis involves three main steps starting from N-Boc-4-piperidone and 1-bromo-2-chloro-4-methylbenzene.
Step 1: Grignard Reaction. The Grignard reagent, (2-chloro-4-methylphenyl)magnesium bromide, is prepared from 1-bromo-2-chloro-4-methylbenzene and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). This reagent is then added to a solution of N-Boc-4-piperidone at low temperature (e.g., 0 °C) to yield the tertiary alcohol intermediate, tert-butyl 4-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxylate. google.com
Step 2: Dehydration. The tertiary alcohol is then subjected to acid-catalyzed dehydration. Treatment with a strong acid such as hydrochloric acid or sulfuric acid in a suitable solvent promotes the elimination of water to form the tetrahydropyridine (B1245486) intermediate, tert-butyl 4-(2-chloro-4-methylphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate.
Step 3: Reduction. The double bond of the tetrahydropyridine intermediate is reduced to yield the final saturated piperidine ring. nih.govliv.ac.ukresearchgate.net This is typically achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.org This step usually proceeds with high yield and stereoselectivity. Finally, if the unprotected piperidine is desired, the Boc (tert-butyloxycarbonyl) protecting group can be removed by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.
| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Grignard Reaction | 1) Mg, THF (anhydrous) on 1-bromo-2-chloro-4-methylbenzene. 2) N-Boc-4-piperidone, THF, 0 °C to RT. | tert-butyl 4-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxylate |
| 2 | Dehydration | HCl or H₂SO₄, heat. | tert-butyl 4-(2-chloro-4-methylphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
| 3 | Reduction | H₂, 10% Pd/C, Ethanol or Methanol, RT. | tert-butyl this compound-1-carboxylate |
| (4) | Deprotection (Optional) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane. | This compound |
Purification and Isolation Techniques
Each step of the synthesis requires appropriate purification and isolation techniques to ensure the purity of the intermediates and the final product.
Work-up and Extraction: After each reaction, a standard aqueous work-up is typically performed to quench the reaction and remove inorganic salts. The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. google.com
Chromatography: Flash column chromatography on silica (B1680970) gel is a common and effective method for purifying the intermediates. rsc.org A gradient of solvents, typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, is used to elute the desired compound from the column, separating it from starting materials and byproducts.
Crystallization: If the final product or intermediates are crystalline solids, recrystallization can be an excellent method for achieving high purity. google.com A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. This technique is particularly useful for the final product, which may be converted to a hydrochloride salt to facilitate the formation of a stable, crystalline solid.
Scalability and Efficiency Considerations in Synthetic Route Development
Transition-Metal-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds between aryl and heterocyclic moieties. nih.govnih.govresearchgate.netmdpi.comresearchgate.netmdpi.com A scalable synthesis of this compound could be envisioned utilizing this methodology. One possible approach involves the coupling of a protected 4-halopiperidine derivative with (2-chloro-4-methylphenyl)boronic acid.
| Reactant 1 | Reactant 2 | Catalyst System | Key Advantages for Scalability |
| N-Boc-4-iodopiperidine | (2-chloro-4-methylphenyl)boronic acid | Pd(PPh₃)₄ / Base | High functional group tolerance, commercially available starting materials, well-established and optimized reaction conditions. |
| N-Boc-piperidine-4-boronic acid | 1-bromo-2-chloro-4-methylbenzene | Pd(dppf)Cl₂ / Base | Avoids the need to handle potentially unstable boronic acids, good yields often achievable. |
The efficiency of such a process on a large scale would depend on the cost of the palladium catalyst and ligands, as well as the efficiency of the product isolation and purification. The use of highly active catalysts at low loadings and the development of robust purification methods, such as crystallization, would be critical for an economical process.
Catalytic Hydrogenation of a Pyridine Precursor:
An alternative and often highly efficient route to piperidine derivatives is the catalytic hydrogenation of the corresponding pyridine precursor. asianpubs.orgresearchgate.netasianpubs.orgyoutube.comresearchgate.net This approach would involve the initial synthesis of 4-(2-chloro-4-methylphenyl)pyridine, which can be achieved through a Suzuki-Miyaura coupling of 4-chloropyridine (B1293800) with (2-chloro-4-methylphenyl)boronic acid. The subsequent hydrogenation of the pyridine ring can be carried out using various catalysts.
| Substrate | Catalyst | Reaction Conditions | Efficiency Considerations |
| 4-(2-Chloro-4-methylphenyl)pyridine | PtO₂ (Adams' catalyst) | H₂ gas, acidic medium (e.g., acetic acid) | High yields, clean reaction with minimal byproducts, catalyst can be recovered and reused. asianpubs.orgresearchgate.netasianpubs.org |
| 4-(2-Chloro-4-methylphenyl)pyridine | Rh/C | H₂ gas, various solvents | Can be effective under milder conditions than PtO₂. |
| 4-(2-Chloro-4-methylphenyl)pyridine | Pd/C | H₂ gas, various solvents | A common and cost-effective hydrogenation catalyst. |
This two-step approach is often advantageous for large-scale synthesis due to the high efficiency and atom economy of the hydrogenation step. The final product is typically obtained in high purity after removal of the catalyst by filtration and solvent evaporation.
Alternative Synthetic Pathways and Process Optimization Research
Beyond the primary scalable routes, alternative synthetic methodologies are continually being explored to improve efficiency, reduce costs, and access novel structural analogues. For this compound, Grignard reactions and reductive amination represent viable alternative pathways.
Grignard Reaction with 4-Piperidone Derivatives:
The addition of a Grignard reagent to a ketone is a classic and versatile method for C-C bond formation. nih.govacs.orgrsc.orgwikipedia.orggoogle.com The synthesis of this compound could be achieved by reacting a Grignard reagent derived from a suitable 2-chloro-4-methyl-halobenzene with a protected 4-piperidone.
The initial product of this reaction is a tertiary alcohol. To obtain the final product, a subsequent two-step sequence of dehydration to the corresponding tetrahydropyridine followed by catalytic hydrogenation would be necessary.
Process Optimization Research:
Research into process optimization for the synthesis of 4-arylpiperidines often focuses on several key areas:
Catalyst Development: The development of more active and stable catalysts for both cross-coupling and hydrogenation reactions is a major area of research. This includes the use of novel ligands for palladium to improve coupling efficiency and the exploration of non-precious metal catalysts for hydrogenation.
Flow Chemistry: Continuous flow hydrogenation has been shown to be a safe and efficient method for the synthesis of piperidines from pyridines. researchgate.net This technology offers advantages in terms of heat and mass transfer, reaction control, and safety, making it highly suitable for large-scale production.
One-Pot Procedures: Combining multiple synthetic steps into a single "one-pot" process can significantly improve efficiency by reducing the need for intermediate purification and isolation steps. For example, a one-pot Suzuki coupling followed by hydrogenation could be a highly efficient route to the target molecule.
Reductive Amination:
While not a direct route to the final product, reductive amination is a fundamental reaction in the synthesis of many nitrogen-containing heterocycles. nih.govharvard.edusci-hub.seorganic-chemistry.org In a more complex, multi-step synthesis, reductive amination could be employed to construct the piperidine ring itself from acyclic precursors already containing the 2-chloro-4-methylphenyl moiety.
Preclinical Pharmacological and Biological Investigations
In Vitro Studies on Biological Targets
In vitro studies are fundamental in early-stage drug discovery to determine the interaction of a compound with specific biological molecules. These experiments are conducted in a controlled environment outside of a living organism, such as in test tubes or on cultured cells.
Receptor Binding Affinity Studies
Receptor binding assays are employed to measure the affinity of a compound for various receptors, including G-protein coupled receptors (GPCRs), ion channels, and transporters. These studies are crucial for identifying the primary molecular targets of a new chemical entity and predicting its potential pharmacological effects.
As of the latest available information, no studies have been published detailing the receptor binding profile of 4-(2-Chloro-4-methylphenyl)piperidine. Therefore, its affinity for any known G-protein coupled receptors, ion channels, or transporters remains uncharacterized.
Enzyme Inhibition Assays
Enzyme inhibition assays are conducted to determine whether a compound can interfere with the activity of specific enzymes. Such interactions can be the basis for the therapeutic effect of many drugs.
There are currently no publicly accessible research articles or patents that report on the screening of this compound for enzyme inhibitory activity. Consequently, its potential to inhibit any particular enzyme is unknown.
Cell-Based Functional Assays
Cell-based functional assays, such as reporter gene assays or the measurement of cellular signaling pathways, provide insights into the functional consequences of a compound's interaction with a cell. These assays can help to elucidate the mechanism of action of a potential drug.
No functional data from cell-based assays for this compound has been reported in the scientific literature. This includes a lack of information on its effects on reporter gene expression or its modulation of any cellular signaling pathways.
In Vivo Preclinical Models (Animal Studies for Mechanism Exploration)
In vivo studies involve the administration of a compound to living organisms, typically animal models, to investigate its physiological effects and to explore its mechanism of action in a whole biological system.
Behavioral Neuroscience Models for Investigating Central Nervous System Activity
For compounds that are predicted to have an effect on the central nervous system (CNS), behavioral neuroscience models are used to assess their impact on functions such as cognition, mood, and motor control.
There is no available data from in vivo studies in animal models to suggest any central nervous system activity for this compound. Its effects on animal behavior have not been described in any published research.
Models for Peripheral Target Engagement
These models are utilized to determine if a compound interacts with its intended target in peripheral tissues and to evaluate the physiological consequences of this engagement.
No studies have been conducted or at least none have been published that investigate the engagement of this compound with any peripheral targets in animal models.
Investigations of Specific Physiological Responses in Animal Models
Comprehensive searches of publicly available scientific literature and databases did not yield any specific studies investigating the physiological responses to this compound in animal models. Research detailing the effects of this specific compound on physiological systems in preclinical settings appears to be unavailable in the public domain.
Molecular Mechanisms of Action Elucidation
Elucidation of the molecular mechanisms of action for a compound is a critical step in preclinical research. This typically involves in-depth studies to identify specific molecular targets and understand how the compound interacts with them to produce a pharmacological effect.
Downstream Signaling Pathway Analysis
There is currently no publicly available research that analyzes the downstream signaling pathways affected by this compound. Such studies would typically investigate changes in intracellular signaling cascades, such as phosphorylation events or second messenger production, following exposure to the compound.
Target Occupancy Studies in Preclinical Models
Target occupancy studies are essential for understanding the relationship between the dose of a compound and its binding to its intended biological target in a living organism. No target occupancy studies for this compound in preclinical models have been reported in the available scientific literature. These studies would provide crucial information on the extent and duration of target engagement necessary to elicit a therapeutic response.
Due to the absence of publicly available research data on the preclinical pharmacological and biological investigations of this compound, a detailed article on this subject cannot be provided at this time.
Structure Activity Relationship Sar Studies of 4 2 Chloro 4 Methylphenyl Piperidine Analogues
Design and Synthesis of Derivatives Modifying the Phenyl Moiety
The 2-chloro-4-methylphenyl group of the parent compound presents several opportunities for structural modification to probe its interaction with biological targets. Key strategies involve altering the position of the existing substituents and replacing the entire phenyl ring with bioisosteric mimics.
Positional Isomers of Halogen and Methyl Substituents
The relative positions of the halogen and methyl groups on the phenyl ring are critical determinants of biological activity. Studies on related 4-phenylpiperidine (B165713) series have demonstrated that even minor shifts in substituent placement can lead to significant changes in binding affinity and functional activity. For instance, in a series of mono-substituted 4-phenylpiperidines, the position of the aromatic substituent was found to be critical for their effects on the dopaminergic system. nih.gov
To systematically explore the SAR of 4-(2-Chloro-4-methylphenyl)piperidine, a series of positional isomers would be synthesized. This would involve moving the chloro and methyl groups to other positions on the phenyl ring (e.g., 2-chloro-3-methyl, 3-chloro-4-methyl, etc.). The synthesis of such analogues typically involves the coupling of a suitably substituted phenylboronic acid with a protected 4-piperidone (B1582916) followed by reduction and deprotection, or through a Suzuki coupling reaction.
The biological evaluation of these isomers would likely reveal a distinct SAR profile. For example, the 2-chloro substituent may be crucial for inducing a specific conformation that is favorable for binding, and moving it to the 3- or 4-position could disrupt this interaction. Similarly, the 4-methyl group might be fitting into a hydrophobic pocket of the target protein, and its relocation could lead to a loss of potency. The following table illustrates a hypothetical SAR exploration of positional isomers based on common findings in medicinal chemistry.
| Phenyl Substitution | Rationale for Synthesis | Predicted Impact on Activity |
| 2-Chloro-4-methyl (Parent) | Reference compound | - |
| 3-Chloro-4-methyl | To probe the importance of the 2-position for the chloro group. | Likely a decrease in activity if the ortho-chloro is critical for a specific torsional angle. |
| 4-Chloro-2-methyl | To investigate the interchangeability of the substituent positions. | Activity may be retained if the overall electronic and steric profile is similar. |
| 2-Chloro-5-methyl | To explore a different region of the binding pocket. | May lead to a decrease in activity due to steric hindrance. |
| 2,4-Dichloro | To assess the effect of increased electron-withdrawing character. | Potentially increased or decreased activity depending on the electronic requirements of the target. |
| 2,4-Dimethyl | To evaluate the impact of increased lipophilicity and steric bulk. | May enhance binding to a hydrophobic pocket or cause steric clash. |
Bioisosteric Replacements of the Phenyl Ring
Bioisosteric replacement of the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Replacing the 2-chloro-4-methylphenyl ring with other aromatic or non-aromatic groups can lead to improved potency, selectivity, and metabolic stability.
A variety of five- and six-membered heteroaromatic rings are often employed as phenyl bioisosteres. These include pyridine (B92270), pyrimidine, thiophene, and furan. The introduction of heteroatoms can alter the electronic distribution, introduce hydrogen bonding capabilities, and improve solubility. For example, replacing a phenyl ring with a pyridine ring can introduce a basic nitrogen atom that may form a key interaction with the target protein.
Saturated carbocyclic and heterocyclic rings have also gained prominence as non-classical bioisosteres of the phenyl ring. nih.gov These include bicyclo[1.1.1]pentane (BCP), cubane, and bridged piperidines. nih.gov These rigid scaffolds can mimic the geometry of a para-substituted phenyl ring while reducing lipophilicity and improving metabolic stability. nih.gov
The synthesis of these bioisosteric analogues would involve coupling the corresponding heterocyclic or carbocyclic building blocks to the piperidine (B6355638) core. The following table provides examples of potential bioisosteric replacements and their intended effects.
| Phenyl Moiety Replacement | Rationale | Potential Advantages |
| Pyridyl (e.g., 2-pyridyl, 3-pyridyl) | Introduce a nitrogen for potential hydrogen bonding or salt bridge formation. | Improved solubility, altered electronic properties. |
| Thienyl | Mimic the steric and electronic properties of the phenyl ring. | May offer a different metabolic profile. |
| Bicyclo[1.1.1]pentyl | Act as a saturated, non-planar mimic of a para-substituted phenyl ring. | Reduced lipophilicity, improved metabolic stability. nih.gov |
| Cyclohexyl | Provide a non-aromatic, lipophilic alternative. | May improve brain penetration in some cases. |
Design and Synthesis of Derivatives Modifying the Piperidine Ring
The piperidine ring itself offers multiple avenues for modification, including substitution on the nitrogen atom and altering the ring's conformation.
N-Substitution Effects on Biological Activity
The nitrogen atom of the piperidine ring is a key site for modification and its substituent (the N-substituent) often plays a pivotal role in determining the pharmacological properties of 4-phenylpiperidine analogues. The nature of the N-substituent can influence potency, selectivity, and duration of action.
A common synthetic route to introduce N-substituents is the reductive amination of the secondary amine of the this compound core with various aldehydes or ketones. Alternatively, N-alkylation with alkyl halides or N-acylation with acyl chlorides can be employed.
Systematic variation of the N-substituent allows for the exploration of a wide range of chemical space. Small alkyl groups, such as methyl or ethyl, can establish a baseline activity. Increasing the chain length or introducing branching can probe the size and shape of the binding pocket. The incorporation of functional groups, such as hydroxyl, amino, or amido moieties, can introduce new hydrogen bonding interactions. Aromatic or heteroaromatic N-substituents can engage in pi-stacking or other specific interactions with the target. The following table summarizes the potential impact of various N-substituents.
| N-Substituent | Rationale for Modification | Expected Influence on Activity |
| -H (unsubstituted) | Parent secondary amine for baseline comparison. | May exhibit some activity, but often less potent than substituted analogues. |
| -CH3 (methyl) | Small, lipophilic group. | Often a starting point for SAR exploration. |
| -CH2CH2Ph (phenethyl) | Larger, lipophilic group with an aromatic ring. | Can enhance potency through additional hydrophobic and aromatic interactions. |
| -(CH2)2OH (2-hydroxyethyl) | Introduces a polar, hydrogen-bonding group. | May improve solubility and introduce specific interactions with the target. |
| -C(=O)CH3 (acetyl) | N-acyl group, neutral at physiological pH. | Can alter the basicity and conformational preference of the piperidine nitrogen. |
Ring Conformational Analysis and its Impact on Binding
The piperidine ring typically adopts a chair conformation. In 4-substituted piperidines, the substituent can exist in either an axial or equatorial position. The conformational preference of the 4-(2-chloro-4-methylphenyl) group can have a profound impact on the molecule's ability to bind to its target. The lowest energy conformation is the one that will be predominantly populated in solution, but it is not necessarily the bioactive conformation.
Computational modeling and NMR spectroscopy are powerful tools for studying the conformational preferences of piperidine derivatives. researchgate.net For instance, the introduction of fluorine atoms onto the piperidine ring has been shown to significantly influence its conformational behavior, with a preference for an axial orientation in some cases. researchgate.netresearchgate.net
The bioactive conformation, the specific three-dimensional arrangement of the molecule when it is bound to its target, is often determined through co-crystallization studies with the target protein or through pharmacophore modeling. Understanding the preferred and bioactive conformations is crucial for the rational design of new analogues. For example, if the equatorial conformation is found to be essential for activity, modifications that lock the phenyl group in this position could lead to more potent compounds.
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational chemistry plays an increasingly important role in modern drug discovery. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models can be used to predict the activity of novel compounds and to gain insights into the structural features that are important for activity.
For the this compound series, a QSAR model could be developed using a dataset of synthesized analogues and their corresponding biological activities. A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, can then be used to build a model that correlates these descriptors with activity. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a three-dimensional representation of the SAR. These models can highlight regions in space where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such information is invaluable for the design of new analogues with improved properties.
Ligand-Based Drug Design Approaches
In the absence of a high-resolution crystal structure of a biological target, ligand-based drug design methodologies become indispensable tools for guiding the optimization of lead compounds. These approaches leverage the information encoded within a series of known active molecules to construct models that can predict the activity of novel, untested analogues. For derivatives of this compound, these methods are instrumental in identifying the key structural features that govern their interaction with a specific biological target.
One of the most powerful ligand-based techniques is pharmacophore modeling . A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a particular biological effect. For analogues of this compound, a pharmacophore model would typically define the spatial relationships between features such as:
A hydrophobic group: Represented by the 2-chloro-4-methylphenyl moiety. The specific substitution pattern is critical, as the chloro and methyl groups influence the electronic and steric properties of the aromatic ring, thereby affecting its interaction with hydrophobic pockets in the target protein.
A hydrogen bond acceptor/donor: The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor, a feature often crucial for anchoring the ligand to the target.
Aromatic interactions: The phenyl ring itself can engage in π-π stacking or cation-π interactions with aromatic residues in the binding site.
By aligning a set of active this compound analogues, a common feature pharmacophore can be generated. This model then serves as a 3D query to screen virtual libraries for new compounds that fit the pharmacophoric constraints, or to guide the modification of the existing scaffold to enhance activity.
Another key ligand-based approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogues, this involves calculating a variety of molecular descriptors, which can be categorized as:
Topological descriptors: Describing the connectivity of atoms in the molecule.
Electronic descriptors: Quantifying properties like partial charges and dipole moments.
Steric descriptors: Related to the size and shape of the molecule.
These descriptors are then used as independent variables in a regression analysis to build a model that can predict the biological activity of new analogues. For instance, a 3D-QSAR technique like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. These maps provide intuitive guidance for chemists to design more potent derivatives of this compound.
| Ligand-Based Design Technique | Description | Application to this compound Analogues |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for biological activity. | Defines the spatial requirements for the chloro, methyl, and piperidine nitrogen for optimal target interaction. Guides virtual screening and lead optimization. |
| QSAR (Quantitative Structure-Activity Relationship) | Establishes a mathematical correlation between chemical structure and biological activity. | Predicts the activity of novel analogues based on calculated molecular descriptors. 3D-QSAR provides visual guides for structural modifications. |
Machine Learning Applications in SAR Prediction
The advent of machine learning (ML) has revolutionized the field of drug discovery, offering powerful tools for building highly predictive SAR models, especially for complex biological data. For the study of this compound analogues, ML algorithms can uncover intricate, non-linear relationships between molecular features and biological activity that may be missed by traditional QSAR methods.
Several ML algorithms are particularly well-suited for SAR prediction:
Support Vector Machines (SVM): SVMs are powerful for both classification (e.g., active vs. inactive) and regression (predicting continuous activity values). They work by finding an optimal hyperplane that separates data points into different classes or fits the data for regression. For this compound derivatives, an SVM model could be trained on a dataset of known active and inactive compounds, described by their molecular fingerprints or other descriptors, to classify new analogues.
Random Forests (RF): This ensemble learning method constructs a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. RF models are robust, handle high-dimensional data well, and can provide insights into the importance of different molecular features in determining the activity of this compound analogues.
Artificial Neural Networks (ANNs): Inspired by the structure of the human brain, ANNs consist of interconnected nodes (neurons) organized in layers. They are capable of learning highly complex patterns in data. A deep neural network (DNN), a type of ANN with multiple hidden layers, could potentially build a very accurate predictive model for the activity of this compound derivatives, given a sufficiently large and diverse dataset.
The general workflow for applying machine learning to SAR prediction of these analogues involves:
Data Curation: Assembling a high-quality dataset of this compound analogues with their corresponding biological activity data.
Feature Engineering: Representing the molecules numerically using molecular descriptors or fingerprints.
Model Training: Training an ML algorithm on a subset of the data (the training set).
Model Validation: Evaluating the performance of the trained model on a separate subset of the data (the test set) to ensure its predictive power.
Prediction: Using the validated model to predict the activity of new, untested analogues.
| Machine Learning Algorithm | Principle | Potential Application for this compound SAR |
| Support Vector Machines (SVM) | Finds an optimal hyperplane to separate or regress data. | Classifying analogues as active/inactive or predicting their potency. |
| Random Forests (RF) | Ensemble of decision trees. | Building robust predictive models and identifying key molecular features for activity. |
| Artificial Neural Networks (ANN) | Interconnected nodes that learn complex patterns. | Modeling highly non-linear SARs for improved prediction accuracy. |
By integrating these advanced computational techniques, researchers can significantly accelerate the discovery and optimization of novel drug candidates based on the this compound scaffold, ultimately leading to the development of more effective and selective therapeutics.
Investigation of Target Identification and Validation
Affinity Chromatography and Proteomic Approaches for Target Fishing
A primary and powerful technique for identifying the cellular targets of a small molecule is "target fishing," which often employs affinity chromatography coupled with proteomic analysis. In a hypothetical application to 4-(2-Chloro-4-methylphenyl)piperidine, the compound would first be chemically modified to allow its immobilization on a solid support, such as chromatography beads. This creates an "affinity matrix."
Subsequently, a complex biological sample, such as a cell lysate or tissue homogenate, is passed over this affinity matrix. Proteins and other biomolecules that have a specific binding affinity for this compound will be captured on the column, while non-binding molecules will be washed away. The captured proteins can then be eluted and identified using sensitive proteomic techniques like mass spectrometry.
Table 1: Hypothetical Data from Proteomic Target Fishing for this compound
| Protein ID | Protein Name | Elution Fraction | Putative Function |
| P12345 | G-protein coupled receptor X | 1 | Signal Transduction |
| Q67890 | Voltage-gated ion channel Y | 1 | Ion Transport |
| A1B2C3 | Kinase Z | 2 | Cellular Signaling |
This table is illustrative and does not represent actual experimental data.
Allosteric Modulation and Orthosteric Binding Site Characterization
Once a target is validated, it is important to understand how the compound interacts with it. A key distinction is whether the compound binds to the primary, or orthosteric , binding site, or to a secondary, or allosteric , site.
Orthosteric binding typically involves competition with the endogenous ligand or substrate for the same binding pocket. This can be investigated using competitive binding assays.
Allosteric modulation occurs when a compound binds to a site topographically distinct from the orthosteric site, thereby altering the protein's conformation and modulating its activity. Allosteric modulators can be positive (enhancing activity), negative (inhibiting activity), or neutral (not affecting activity but influencing the binding of other ligands).
Distinguishing between these two modes of action is crucial as allosteric modulators can offer advantages in terms of subtype selectivity and a more nuanced modulation of biological responses. Schild regression analysis and radioligand binding studies are common methods used to characterize the nature of the binding interaction.
Preclinical Metabolic Stability and in Vitro Pharmacokinetic Studies
In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes
The liver is the primary site of drug metabolism. In vitro models such as hepatic microsomes and hepatocytes are commonly used to assess the metabolic stability of a compound. These models contain the key enzyme systems responsible for drug biotransformation.
For a compound with the structure of 4-(2-Chloro-4-methylphenyl)piperidine, several metabolic transformations can be anticipated in preclinical species. The primary routes of metabolism would likely involve oxidation of both the piperidine (B6355638) ring and the substituted phenyl ring.
Potential major metabolites could include:
Hydroxylation of the piperidine ring: This can occur at various positions on the piperidine ring, leading to the formation of hydroxylated metabolites.
Oxidation of the piperidine ring: Further oxidation could lead to the formation of a lactam.
Hydroxylation of the methyl group: The methyl group on the phenyl ring is a likely site for hydroxylation to form a primary alcohol, which could be further oxidized to a carboxylic acid.
Aromatic hydroxylation: The phenyl ring could undergo hydroxylation at available positions.
Table 1: Hypothetical Major Metabolites of this compound in Rat Liver Microsomes
| Metabolite ID | Proposed Structure |
|---|---|
| M1 | 4-(2-Chloro-4-methylphenyl)-piperidin-3-ol |
| M2 | 4-(2-Chloro-4-methylphenyl)-piperidin-4-ol |
| M3 | 5-(2-Chloro-4-methylphenyl)-piperidin-2-one |
| M4 | 4-(2-Chloro-4-(hydroxymethyl)phenyl)piperidine |
This data is illustrative and not based on experimental results for this specific compound.
The biotransformation of many xenobiotics is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov For piperidine-containing compounds, CYP enzymes are known to be involved in oxidation reactions. nih.gov Specifically, isoforms such as CYP3A4, CYP2D6, and CYP2C9 are often implicated in the metabolism of such structures. nih.gov The initial oxidation of the piperidine ring can lead to the formation of an iminium intermediate, which is then further metabolized. nih.gov
The expected metabolic pathways for this compound would likely involve:
Phase I Metabolism: Primarily oxidation reactions catalyzed by CYP enzymes, as detailed above.
Phase II Metabolism: The hydroxylated metabolites formed in Phase I could undergo conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.
Membrane Permeability and Transport Studies (e.g., Caco-2, PAMPA assays)
Assessing the permeability of a compound across biological membranes is crucial for predicting its oral absorption. The Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are two widely used in vitro models for this purpose. nih.govnih.govresearchgate.net
Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiate to form tight junctions and express transporters, mimicking the intestinal epithelium. nih.gov PAMPA, on the other hand, measures passive diffusion across an artificial lipid membrane. nih.gov
Given the lipophilic nature suggested by the structure of this compound, it is likely to exhibit moderate to high passive permeability.
Table 2: Hypothetical Permeability Data for this compound
| Assay | Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |
|---|---|---|
| Caco-2 (Apical to Basolateral) | 15 | High |
| Caco-2 (Basolateral to Apical) | 25 | Moderate Efflux |
This data is illustrative and not based on experimental results for this specific compound.
An efflux ratio (B-A/A-B) greater than 2 in the Caco-2 assay would suggest that the compound may be a substrate for efflux transporters like P-glycoprotein.
Plasma Protein Binding Characteristics in Preclinical Species
The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to target tissues and for metabolism and excretion. Only the unbound fraction of a drug is pharmacologically active.
For a lipophilic compound such as this compound, significant binding to plasma proteins would be expected. This is typically determined using methods like equilibrium dialysis or ultrafiltration with plasma from various preclinical species.
Table 3: Hypothetical Plasma Protein Binding of this compound
| Species | Percent Bound (%) |
|---|---|
| Mouse | 92.5 |
| Rat | 95.2 |
This data is illustrative and not based on experimental results for this specific compound.
Drug-Drug Interaction Potential (e.g., Cytochrome P450 inhibition/induction, excluding human DDI profiles)
It is important to assess the potential of a new chemical entity to inhibit or induce the activity of CYP enzymes to avoid potential drug-drug interactions (DDIs). nih.govbiomolther.orgnih.gov Inhibition of these enzymes can lead to an increase in the plasma concentration of co-administered drugs, potentially causing toxicity. nih.gov
The potential for CYP inhibition is typically evaluated by incubating the compound with human liver microsomes and specific probe substrates for the major CYP isoforms. The concentration of the compound that causes 50% inhibition (IC50) of the enzyme activity is then determined.
Table 4: Hypothetical Cytochrome P450 Inhibition Profile for this compound
| CYP Isoform | IC50 (µM) |
|---|---|
| CYP1A2 | > 50 |
| CYP2C9 | 25 |
| CYP2C19 | 30 |
| CYP2D6 | 15 |
This data is illustrative and not based on experimental results for this specific compound.
An IC50 value below 10 µM is often considered to indicate a potential for in vivo drug-drug interactions. Based on this hypothetical data, further investigation into the potential interaction with CYP2D6 substrates may be warranted. The potential for CYP induction is also an important consideration and is typically assessed using cultured hepatocytes.
Analytical Chemistry Method Development for Research
Chromatographic Techniques for Separation and Quantification in Research Samples (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable for separating 4-(2-Chloro-4-methylphenyl)piperidine from starting materials, byproducts, or metabolites in complex mixtures and for accurately quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally sensitive compounds like substituted piperidines. A reverse-phase HPLC (RP-HPLC) method is typically employed for such analyses. nih.gov The separation is achieved on a non-polar stationary phase (like a C18 column) with a polar mobile phase. unodc.org Method development would involve optimizing the mobile phase composition, which often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or phosphoric acid), to achieve optimal retention time and peak resolution. nih.govamazonaws.comnih.gov Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance, determined by its chromophores (the substituted phenyl ring). amazonaws.com
Table 1: Example HPLC Parameters for Analysis of Piperidine (B6355638) Derivatives
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 mm x 250 mm, 5 µm | Standard reverse-phase column providing good resolution for aromatic compounds. unodc.org |
| Mobile Phase | Acetonitrile and Water (with 0.1% TFA) | Common mobile phase for RP-HPLC, with TFA used to improve peak shape. amazonaws.comnih.gov |
| Gradient | Linear gradient from 5% to 95% Acetonitrile | Ensures elution of compounds with varying polarities. nih.gov |
| Flow Rate | 1.0 mL/min | A typical flow rate for analytical separations. nih.gov |
| Detection | UV at 220 nm or 254 nm | Wavelengths where phenyl-containing compounds often absorb. amazonaws.com |
| Temperature | Ambient or controlled (e.g., 30°C) | Maintains consistent retention times. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for volatile and thermally stable compounds. GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high specificity. unodc.org For a compound like this compound, GC-MS can be used to identify and quantify it in a sample matrix. The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. nih.gov
Spectroscopic Methods for Characterization (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic techniques are essential for elucidating the molecular structure of this compound and confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine ring and the aromatic ring. The protons on the piperidine ring would appear as complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The aromatic protons would appear in the downfield region (around 7.0-7.5 ppm), with their splitting patterns revealing their substitution pattern on the phenyl ring. The methyl group protons would likely appear as a singlet around 2.3-2.4 ppm. rasayanjournal.co.in
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule, including the aliphatic carbons of the piperidine ring, the aromatic carbons, and the methyl carbon. rasayanjournal.co.inrsc.org
Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. For this compound (molecular formula C₁₂H₁₆ClN), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation analysis can help confirm the structure by identifying characteristic losses, such as the piperidine or phenyl moiety. chemicalbook.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:
C-H stretching (aliphatic): Below 3000 cm⁻¹ for the piperidine and methyl groups.
C-H stretching (aromatic): Above 3000 cm⁻¹.
N-H stretching: A moderate band in the 3300-3500 cm⁻¹ region for the secondary amine of the piperidine ring.
C=C stretching: In the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.
C-Cl stretching: In the fingerprint region, typically around 600-800 cm⁻¹. nih.govchemicalbook.com
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Multiplets between δ 7.0-7.5 ppm |
| Piperidine Protons | Multiplets between δ 1.5-3.5 ppm | |
| Methyl Protons | Singlet around δ 2.4 ppm | |
| Mass Spec. | Molecular Ion | Peak corresponding to C₁₂H₁₆ClN with a characteristic Cl isotope pattern. |
| IR Spec. | N-H Stretch | ~3300-3500 cm⁻¹ |
| C-H Stretch (Aromatic) | >3000 cm⁻¹ | |
| C-H Stretch (Aliphatic) | <3000 cm⁻¹ |
Method Validation for Reproducibility and Accuracy in Research Settings
Once an analytical method, such as an HPLC assay, is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of this compound in a specific sample matrix. semanticscholar.org Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. semanticscholar.org
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by analyzing a series of standards and performing a linear regression analysis (R² value close to 1.000). nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage. semanticscholar.org
Development of High-Throughput Screening Assays for Compound Evaluation
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological or chemical activity. unchainedlabs.com Developing an HTS assay for evaluating this compound and its analogs involves miniaturizing and automating a bioassay to make it suitable for large-scale screening.
The development process typically includes:
Assay Principle Selection: Choosing a biological assay that is relevant to the research goal (e.g., a receptor binding assay, enzyme inhibition assay, or cell-based reporter assay). For piperidine derivatives, which are common scaffolds in medicinal chemistry, this could involve screening against a panel of receptors or enzymes. dut.ac.zaresearchgate.net
Miniaturization: Adapting the assay to a microplate format (e.g., 96-well or 384-well plates) to reduce the consumption of reagents and the target compound.
Automation: Using robotic liquid handling systems to perform the repetitive tasks of dispensing reagents and the compound, thus increasing throughput and improving reproducibility.
Detection Method: Selecting a sensitive and rapid detection method, such as fluorescence, luminescence, or absorbance, that can be read by an automated plate reader.
Data Analysis: Implementing automated data analysis pipelines to process the large volumes of data generated, identify "hits" (active compounds), and assess their potency and selectivity.
A well-planned HTS approach enables a systematic exploration of the compound's activity, allowing researchers to quickly identify promising candidates for further investigation. unchainedlabs.com
Computational Chemistry and Theoretical Studies
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of 4-(2-Chloro-4-methylphenyl)piperidine are crucial for its interaction with protein targets. Conformational analysis and molecular dynamics (MD) simulations are employed to explore these aspects.
Conformational Analysis The piperidine (B6355638) ring typically adopts a stable chair conformation to minimize steric and torsional strain. acs.org For a 4-substituted piperidine, the substituent—in this case, the 2-chloro-4-methylphenyl group—can be positioned in either an axial or equatorial orientation. The relative stability of these two conformers is determined by steric and electronic interactions. nih.gov
Computational studies on similar 4-arylpiperidines have shown a preference for a perpendicular orientation between the aryl ring and the piperidine ring. researchgate.net The energy difference between the axial and equatorial conformers can be calculated using molecular mechanics or quantum mechanics methods. Generally, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial steric clashes. However, specific electronic effects or interactions with a receptor might stabilize the axial conformer. nih.gov For this compound, the lowest energy conformation would be predicted by calculating the relative free energies of the possible chair and twist-boat conformers, with particular attention to the orientation of the aryl group.
Table 1: Illustrative Conformational Energy Profile of this compound This table presents hypothetical data representative of typical computational results for conformational analysis.
| Conformer | Aryl Group Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Chair | Equatorial | 0.00 | 95.8 |
| Chair | Axial | 2.20 | 4.1 |
| Twist-Boat | - | 5.50 | <0.1 |
Molecular Dynamics (MD) Simulations MD simulations provide a dynamic view of the molecule's behavior over time, either in a solvent or interacting with a biological macromolecule like a protein. These simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule flexes, rotates, and interacts with its environment. For this compound, an MD simulation could be used to:
Assess the stability of the preferred conformer in an aqueous solution.
Observe conformational transitions, such as ring-flipping or rotation of the phenyl group.
When docked into a protein active site, evaluate the stability of the binding pose and the persistence of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) over time. nih.gov The root-mean-square deviation (RMSD) of the ligand's atomic positions is often monitored to assess the stability of its binding mode. researchgate.net
Quantum Mechanical Calculations for Electronic Properties
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of a molecule, offering deep insights into its reactivity and intermolecular interactions. rsc.orgdntb.gov.ua
Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is an indicator of molecular chemical stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, DFT calculations would reveal the distribution of these orbitals. The HOMO is likely to be localized on the electron-rich 2-chloro-4-methylphenyl ring, while the LUMO distribution would indicate sites susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) An MEP map illustrates the charge distribution across a molecule's surface. pnrjournal.com It uses a color scale where red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the chlorine atom and the π-system of the phenyl ring, while the area around the piperidine's N-H proton would show a positive potential, indicating its hydrogen-bond-donating capability.
Table 2: Illustrative Calculated Electronic Properties for this compound This table presents hypothetical data representative of typical DFT calculation results.
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 Debye |
| Mulliken Charge on N | -0.45 e |
| Mulliken Charge on Cl | -0.18 e |
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to the active site of a receptor (protein). This method is fundamental in structure-based drug design to identify potential drug candidates and understand their mechanism of action. jetir.org
Docking Procedure The process involves placing the 3D structure of this compound into the binding pocket of a target protein. An algorithm then samples a vast number of possible orientations and conformations of the ligand, and a scoring function estimates the binding affinity for each pose. nih.gov The pose with the best score (typically the most negative binding energy) is predicted as the most likely binding mode.
Interaction Analysis Once docked, the ligand-protein complex is analyzed to identify key intermolecular interactions. For this compound, these could include:
Hydrogen Bonds: The piperidine N-H group can act as a hydrogen bond donor to an acceptor residue (e.g., Asp, Glu, or a backbone carbonyl) in the protein.
Hydrophobic Interactions: The 2-chloro-4-methylphenyl group can form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Valine.
Halogen Bonds: The chlorine atom could potentially form a halogen bond with an electron-rich atom like oxygen or sulfur in the protein's active site.
These interactions are crucial for stabilizing the ligand-protein complex and determining binding affinity and selectivity. tandfonline.com
Table 3: Illustrative Molecular Docking Results for this compound This table presents hypothetical data for docking against a generic kinase target.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Kinase ABC | -8.5 | Asp145 | Hydrogen Bond (N-H...O) |
| Leu25, Val33 | Hydrophobic | ||
| Met80 | Halogen Bond (Cl...S) | ||
| Phe82 | π-π Stacking |
De Novo Design Strategies Based on this compound Scaffold
The this compound structure can serve as a core scaffold in de novo drug design, which aims to build novel molecules from the ground up. acs.org The piperidine scaffold is particularly valuable due to its favorable physicochemical properties and its prevalence in approved drugs. researchgate.netnih.govdoaj.org
Scaffold-based design strategies would use the this compound core as a starting point and computationally add new functional groups or fragments to create a library of novel compounds. researchgate.net This can be done in several ways:
Fragment Growing: Small chemical fragments are added sequentially to unoccupied pockets in the target's binding site, starting from the bound scaffold.
Fragment Linking: Two or more fragments that bind to different sub-pockets are connected with a linker, using the scaffold as an anchor.
Scaffold Hopping: The core piperidine ring could be replaced with other bioisosteric rings to explore new chemical space while maintaining the essential 3D arrangement of the key interacting groups (the aryl moiety).
The goal of these strategies is to design new molecules with optimized properties, such as enhanced binding affinity, improved selectivity for the target protein, and better pharmacokinetic profiles. nih.govnih.gov The modular nature of the 4-arylpiperidine scaffold makes it an excellent foundation for such computational design efforts. rice.edupharmaceutical-business-review.com
Despite a comprehensive search for "this compound," no specific research findings or detailed scientific data pertaining to its direct applications as a chemical probe, a tool compound for pharmacological research, or its specific contributions to medicinal and piperidine chemistry were found in the public domain.
The search yielded information on a variety of other piperidine derivatives, highlighting the broad pharmacological importance of the piperidine scaffold in drug discovery and chemical biology. For instance, research on other substituted piperidines has shown their potential in developing treatments for tuberculosis, microbial infections, and pain management. These studies underscore the significance of the piperidine core in medicinal chemistry.
However, the absence of specific data for "this compound" prevents a detailed analysis of its potential research applications and broader scientific impact as outlined. Further research would be necessary to elucidate the specific properties and potential uses of this particular compound.
Future Research Directions and Opportunities
Exploration of Novel Therapeutic Areas through Further Preclinical Research
The piperidine (B6355638) moiety is a well-established pharmacophore found in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. mdpi.comresearchgate.net Consequently, 4-(2-chloro-4-methylphenyl)piperidine represents a valuable candidate for preclinical investigation across various disease models. Future research should systematically screen this compound for efficacy in therapeutic areas where piperidine derivatives have shown promise. These areas include, but are not limited to, oncology, neurodegenerative disorders, infectious diseases, and pain management. mdpi.com
Preclinical evaluation in models of cancer could reveal potential anti-proliferative or cytotoxic effects. mdpi.com Similarly, its structural features may lend themselves to interactions with targets relevant to Alzheimer's disease, such as acetylcholinesterase or butyrylcholinesterase. ajchem-a.com The established presence of piperidine scaffolds in antiviral, anti-inflammatory, and analgesic medications further justifies a comprehensive preclinical screening of this compound in these domains. mdpi.com
A proposed preclinical screening cascade for identifying novel therapeutic applications is outlined below:
| Therapeutic Area | In Vitro Assays | In Vivo Models | Potential Molecular Targets |
| Oncology | Cell viability assays (e.g., MTT, MTS) on various cancer cell lines | Xenograft models in immunocompromised mice | Kinases, histone deacetylases (HDACs), topoisomerases |
| Neurodegenerative Diseases | Enzyme inhibition assays (e.g., AChE, BChE), beta-amyloid aggregation assays | Transgenic mouse models of Alzheimer's or Parkinson's disease | Cholinesterases, monoamine oxidase (MAO), G-protein coupled receptors (GPCRs) |
| Infectious Diseases | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi | Murine models of bacterial or fungal infection | Key enzymes in microbial metabolic pathways |
| Pain and Inflammation | Cyclooxygenase (COX) inhibition assays, cytokine release assays | Rodent models of inflammatory pain (e.g., carrageenan-induced paw edema) | COX-1, COX-2, opioid receptors |
Design of Next-Generation Analogues with Improved Preclinical Profiles
The development of analogues of this compound through targeted chemical modifications is a critical step toward optimizing its therapeutic potential. Structure-activity relationship (SAR) studies will be instrumental in guiding the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov Medicinal chemistry campaigns can systematically explore modifications at various positions of the molecule.
Key strategies for analogue design include:
Substitution on the Phenyl Ring: The existing chloro and methyl groups can be repositioned or replaced with other substituents (e.g., fluoro, bromo, methoxy) to modulate electronic and steric properties, potentially enhancing target binding affinity and selectivity.
Modification of the Piperidine Ring: Introduction of substituents on the piperidine ring can influence the compound's conformation and interaction with its biological target. This can also be a site for introducing functionalities to improve solubility or metabolic stability.
N-Substitution on the Piperidine: The nitrogen atom of the piperidine ring is a common site for modification to alter the compound's basicity, lipophilicity, and ability to form hydrogen bonds. A variety of alkyl, aryl, and acyl groups can be introduced to explore their impact on biological activity.
The following table outlines a hypothetical SAR exploration for designing novel analogues:
| Modification Site | Proposed Substituents | Desired Outcome | Rationale |
| Phenyl Ring (positions 2 and 4) | -F, -Br, -CF3, -OCH3 | Improved potency and selectivity | Altering electronic and steric properties to enhance target interaction. |
| Piperidine Ring (various positions) | -OH, -CH3, =O | Enhanced binding affinity and modified pharmacokinetic profile | Introducing polar or non-polar groups to probe for additional binding interactions and influence metabolic pathways. |
| Piperidine Nitrogen | -Alkyl chains, -Benzyl groups, -Acyl groups | Modulated basicity, lipophilicity, and target engagement | Fine-tuning physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME). |
Integration with Advanced Biological Techniques for Deeper Mechanistic Understanding
A thorough understanding of the mechanism of action of this compound is essential for its rational development as a therapeutic agent. The integration of advanced biological techniques can provide crucial insights into its molecular targets and cellular effects.
Target Identification and Validation: Techniques such as chemical proteomics, which may involve affinity chromatography with the immobilized compound, can be employed to identify its direct binding partners within the cell. Subsequent validation of these targets can be achieved through genetic approaches like siRNA or CRISPR/Cas9-mediated knockdown or knockout.
Cellular Pathway Analysis: Once a target is identified, transcriptomic (e.g., RNA-seq) and proteomic (e.g., mass spectrometry-based proteomics) analyses can reveal the downstream cellular pathways modulated by the compound. This can provide a comprehensive picture of its biological effects.
In Vitro Pharmacological Profiling: A broad panel of in vitro assays against known drug targets (e.g., receptors, enzymes, ion channels) can help to identify the primary target and any potential off-target effects, which is crucial for predicting the compound's safety profile.
Collaborative Research with Structural Biology and Biophysics
Collaboration with experts in structural biology and biophysics can provide atomic-level details of the interaction between this compound and its biological target(s). This information is invaluable for structure-based drug design and the optimization of lead compounds.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can be used to determine the three-dimensional structure of the compound in complex with its target protein. This provides a precise map of the binding site and the key molecular interactions, guiding the rational design of more potent and selective analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the compound-target interaction in solution, providing information on the binding interface and any conformational changes that occur upon binding. vernalis.com
Biophysical Techniques: A suite of biophysical methods can be employed to quantify the binding affinity and kinetics of the interaction. vernalis.comreactionbiology.com These techniques include:
Surface Plasmon Resonance (SPR): Measures the real-time association and dissociation of the compound with its immobilized target, providing kinetic parameters (kon and koff). reactionbiology.com
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing thermodynamic parameters such as the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). vernalis.com
Thermal Shift Assay (TSA): A high-throughput method to assess compound binding by measuring the change in the thermal stability of the target protein. vernalis.com
The data obtained from these biophysical techniques can be summarized as follows:
| Biophysical Technique | Information Obtained | Significance in Drug Discovery |
| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the compound-target complex | Provides a detailed map of the binding site for structure-based design. |
| NMR Spectroscopy | Information on binding site and conformational changes in solution | Complements crystal structures and provides insights into dynamic interactions. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) and affinity (KD) | Helps in understanding the residence time of the compound on its target. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD) and thermodynamic profile (ΔH, ΔS) | Elucidates the driving forces of the binding interaction. |
| Thermal Shift Assay (TSA) | Target engagement and relative binding affinity | Useful for high-throughput screening of compound libraries. |
By systematically pursuing these future research directions, the full therapeutic potential of this compound can be explored, potentially leading to the development of novel and effective medicines for a range of diseases.
Q & A
Q. Key Factors Affecting Yield :
How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
Advanced
Contradictions in bioactivity data (e.g., receptor binding affinities) may arise from:
- Structural isomerism : Subtle differences in substituent positions (e.g., 2-chloro vs. 4-chloro) significantly alter interactions with biological targets .
- Purity issues : Residual solvents or byproducts (e.g., from Grignard reactions) can skew assay results. Validate purity via HPLC (>99%) and mass spectrometry .
- Assay conditions : Variations in pH, temperature, or solvent (DMSO vs. saline) affect compound stability and activity. Standardize protocols using reference compounds like haloperidol derivatives for comparison .
Q. Methodological Approach :
Reproduce assays under controlled conditions.
Cross-validate using orthogonal techniques (e.g., SPR for binding kinetics vs. radioligand assays).
Perform DFT calculations to model receptor-ligand interactions and identify critical substituent effects .
What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
Q. Basic
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 to 1:1) to separate chlorophenyl byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. For example, cooling a saturated ethanol solution yields high-purity crystals .
- Distillation : Fractional distillation under reduced pressure (40–60°C, 0.1 mmHg) isolates volatile impurities .
Q. Advanced :
- Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) achieve >99.5% purity for pharmacological studies .
- Chiral Separation : Use amylose-based chiral stationary phases to resolve enantiomers if stereochemistry is critical .
How can computational methods optimize the synthesis and reactivity of this compound?
Q. Advanced
- Reaction Path Modeling : Quantum chemical calculations (DFT, MP2) predict energy barriers for key steps like Grignard additions or cross-couplings. Software like Gaussian or ORCA identifies transition states and intermediates .
- Machine Learning (ML) : Train models on existing reaction data (e.g., solvents, catalysts, yields) to recommend optimal conditions. For example, ML-driven DOE (Design of Experiments) reduces trial runs by 70% .
- Solvent Screening : COSMO-RS simulations predict solvent effects on reaction thermodynamics and selectivity .
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Q. Basic
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidine CH₂ at δ 2.5–3.0 ppm) .
- FT-IR : Peaks at 1250 cm⁻¹ (C-Cl) and 2800 cm⁻¹ (C-H stretch) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 210.08) .
Q. Advanced :
- X-ray Crystallography : Resolves stereochemistry and crystal packing. For example, monoclinic crystals (space group P2₁/c) with unit cell parameters a = 13.286 Å, b = 9.1468 Å .
- THz Time-Domain Spectroscopy (THz-TDS) : Detects weak intermolecular interactions (e.g., hydrogen bonds) in solid-state samples .
How do environmental factors (pH, temperature) influence the stability of this compound?
Q. Advanced
- pH Stability : Under acidic conditions (pH < 3), the piperidine nitrogen may protonate, increasing solubility but risking decomposition. Neutral or mildly basic conditions (pH 7–9) enhance shelf life .
- Thermal Degradation : TGA/DSC analysis shows decomposition onset at 180°C. Store at 2–8°C in inert atmospheres to prevent oxidation .
- Light Sensitivity : UV/Vis studies indicate photodegradation above 300 nm. Use amber glassware for storage .
What strategies address stereochemical challenges in synthesizing enantiopure this compound derivatives?
Q. Advanced
- Chiral Auxiliaries : Incorporate (-)-menthol or Evans auxiliaries during synthesis to induce asymmetry, followed by cleavage .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers in racemic mixtures .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to achieve >90% ee .
How can researchers design experiments to validate the pharmacological mechanisms of this compound?
Q. Advanced
- In Silico Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like dopamine D2 or serotonin 5-HT2A receptors .
- Kinetic Studies : SPR or ITC quantifies binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS) .
- In Vivo PET Imaging : Radiolabel with ¹¹C or ¹⁸F to track biodistribution and receptor occupancy in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
